molecular formula C23H27N3O2 B6132762 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one

8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one

Cat. No.: B6132762
M. Wt: 377.5 g/mol
InChI Key: WBEVZHPAYZPJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one, also known as MPQ, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The exact mechanism of action of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to reduce levels of glutamate, an excitatory neurotransmitter, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one in lab experiments is its high purity and high yield synthesis method. Additionally, its dual mechanism of action and potential applications in various fields of research make it a versatile compound for studying. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results in some experiments.

Future Directions

There are several future directions for research on 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one. One area of interest is its potential use in the treatment of drug addiction. Further research is needed to determine the optimal dosage and duration of treatment for this application. Additionally, more research is needed to fully understand its mechanism of action and how it may contribute to its various effects. Finally, more studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one involves a multi-step process that includes the reaction of 2-phenylethylamine with 3-bromoanisole to form 1-(2-phenylethyl)-3-bromo-4-methoxybenzene. This intermediate is then reacted with 3-(piperidin-3-ylmethyl)quinazolin-4(3H)-one to produce this compound. The synthesis of this compound has been optimized to yield high purity and high yields.

Scientific Research Applications

8-methoxy-3-{[1-(2-phenylethyl)piperidin-3-yl]methyl}quinazolin-4(3H)-one has been studied extensively for its potential applications in various fields of research. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. This compound has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rodents. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

8-methoxy-3-[[1-(2-phenylethyl)piperidin-3-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-28-21-11-5-10-20-22(21)24-17-26(23(20)27)16-19-9-6-13-25(15-19)14-12-18-7-3-2-4-8-18/h2-5,7-8,10-11,17,19H,6,9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEVZHPAYZPJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CN(C2=O)CC3CCCN(C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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